4-chloro-N-isopropyl-2,5-dimethylbenzenesulfonamide
Description
4-Chloro-N-isopropyl-2,5-dimethylbenzenesulfonamide (CAS 219689-73-3) is a substituted benzenesulfonamide derivative characterized by a chloro group at position 4, methyl groups at positions 2 and 5, and an isopropyl substituent on the sulfonamide nitrogen. Market analysis reports indicate its industrial relevance, with projected growth driven by applications in specialty chemical synthesis .
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-7(2)13-16(14,15)11-6-8(3)10(12)5-9(11)4/h5-7,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGFPDGXJQMOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-isopropyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-chloro-2,5-dimethylbenzenesulfonyl chloride+isopropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-isopropyl-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine could yield a new sulfonamide derivative.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
4-chloro-N-isopropyl-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-isopropyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- The N-cyclopropyl analog has a lower molecular weight (291.746 vs. 293.77 for the N-isopropyl dimethoxy variant) due to the smaller cyclopropyl group.
- Biological Activity : The 5-isopropyl-2-methoxy analog demonstrates specific bioactivity in hair growth promotion, suggesting that bulky substituents (e.g., isopropyl) on the sulfonamide nitrogen may enhance binding to follicular targets.
Market and Industrial Relevance
- This compound : Market reports highlight its segmentation into Type A, B, and C applications, though specific end uses remain undisclosed .
- Dimethoxy Analogs : Compounds like 4-chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide (CAS 886123-26-8) are listed on chemical platforms (e.g., ECHEMI) with suppliers, indicating commercial availability for research .
Notes on Discrepancies and Limitations
Naming Conflicts : The compound "this compound" is conflated in some sources with its dimethoxy analogs (e.g., CAS 886123-26-8). Users must verify substituent positions (methyl vs. methoxy) for accurate application .
Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
